(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid
Beschreibung
Eigenschaften
IUPAC Name |
[2-fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF4O3/c9-6-3-4(15-7(10,11)12)1-2-5(6)8(13)14/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQMMVZVQAHYXFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)OC(F)(F)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622229 | |
| Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
503309-10-2 | |
| Record name | [2-Fluoro-4-(trifluoromethoxy)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80622229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-(trifluoromethoxy)phenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Vorbereitungsmethoden
Synthesis via Lithiation and Boronation of Aryl Bromide
This is the most documented and practical method for preparing (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid.
Procedure Summary:
- Starting Material: 4-bromo-3-fluorotrifluoromethoxybenzene.
- Lithiation: Treatment with n-butyllithium in tetrahydrofuran (THF) at very low temperatures (-98 °C to -78 °C) to generate the aryllithium intermediate.
- Boronation: Addition of triisopropyl borate or triisopropyl borate derivatives to the aryllithium intermediate at low temperature.
- Quenching: Acidic workup with hydrochloric acid to hydrolyze the boronate ester to the boronic acid.
- Purification: Extraction, washing, drying, and recrystallization to obtain the pure boronic acid.
| Parameter | Details |
|---|---|
| Lithiation reagent | n-Butyllithium (2.5 M in hexanes) |
| Solvent | Tetrahydrofuran (THF) |
| Temperature during lithiation | -98 °C to -78 °C |
| Boron reagent | Triisopropyl borate (4.88 mL, 21 mmol) |
| Reaction time | Stirring 10 min at -98 °C, warming to -30 °C over 30 min, then stirring at -78 °C for 30 min |
| Quenching agent | Concentrated hydrochloric acid (2 mL) |
| Yield | Approximately 41% |
| Purification | Recrystallization from hexane, mp 89-93 °C |
This method is effective but requires strict temperature control and careful handling of reactive organolithium reagents.
Alternative Method Using Boronate Esters and Halogenated Precursors
Another approach involves the reaction of 4-bromo-3-fluorophenyl trifluoromethyl ether with n-butyllithium in a mixed solvent system (toluene and THF) at low temperatures (-78 °C to -70 °C), followed by quenching with aqueous hydrochloric acid.
- The reaction mixture is stirred for 4 hours at low temperature.
- After warming to -20 °C, the mixture is quenched with 2 M HCl.
- The product is extracted with ethyl acetate and purified by washing and drying.
- This method yields a white solid product (about 43 g from 50 g starting material), which can be used directly in subsequent steps without further purification.
Preparation of Aryl Bromide Intermediate
The synthesis of the key intermediate 2-fluoro-4-bromotrifluoromethoxybenzene is crucial. According to a patented method:
- Starting from 4-amino trifluoromethyl phenyl ether, nitration and bromination steps are performed.
- Reduction of the nitro group to an amine is carried out using iron powder and hydrochloric acid.
- Diazotization followed by Sandmeyer-type reactions introduces the bromine substituent.
- The process involves careful control of stoichiometry and temperature to achieve high yields (up to 91%) and purity (96% content by stratographic analysis).
- The bromide intermediate is then converted to the boronic acid via lithiation and boronation.
Reaction Conditions and Yields Summary Table
| Step | Reagents/Conditions | Temperature | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination of aromatic amine | CuBr, HBr, NaNO2, HCl | 30–110 °C | 91 | High purity bromide intermediate |
| Reduction of nitro group | Iron powder, NH4Cl | 50–90 °C | - | Conversion to amine |
| Diazotization and bromination | NaNO2, HBF4, 0 °C | 0 °C | 87.6 | Formation of fluoroborate salt |
| Thermolysis to boronic acid | Heating to 210 °C under reduced pressure | 210 °C | 73.5 | Final boronic acid formation |
| Lithiation and boronation | n-Butyllithium, triisopropyl borate, THF | -98 °C to -78 °C | 41 | Typical organolithium route |
| Alternative lithiation | n-Butyllithium, triisopropyl borate, toluene/THF | -78 °C to -70 °C | ~43 | Longer reaction time (4 h) |
Research Findings and Considerations
- The presence of the trifluoromethoxy group influences the acidity and reactivity of the boronic acid, as well as the stability of intermediates.
- The ortho-fluoro substituent affects the conformation and intramolecular hydrogen bonding in the final boronic acid, which can impact crystallization and purification.
- Strict temperature control during lithiation is critical to avoid side reactions and decomposition.
- The use of triisopropyl borate is preferred over other boron reagents due to better yields and cleaner reactions.
- Purification typically involves recrystallization from non-polar solvents such as hexane to obtain high-purity crystalline material.
Analyse Chemischer Reaktionen
Suzuki-Miyaura Cross-Coupling Reactions
The boronic acid group enables palladium-catalyzed cross-coupling with aryl halides, forming biaryl structures. This reaction is pivotal in constructing complex molecules for pharmaceuticals and materials science.
Key Features :
- Catalysts : Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ are commonly used .
- Bases : Sodium carbonate or potassium phosphate .
- Solvents : Dioxane, dimethoxyethane (DME), or toluene .
- Temperature : Reactions often proceed at 100–160°C, with microwave-assisted conditions accelerating coupling .
Example :
Coupling with 3-bromo-N-[6-(2,6-dimethyl-morpholin-4-yl)pyridin-3-yl]-4-methyl-benzamide under microwave irradiation (160°C, 10 min) yields biphenyl derivatives with 61.1% efficiency .
Oxidation Reactions
The boronic acid moiety undergoes oxidation to form phenolic derivatives, a critical step in modifying aromatic systems.
Reagents and Conditions :
- Oxidizing Agents : Hydrogen peroxide (H₂O₂) .
- Solvents : Ethanol or aqueous mixtures .
- Temperature : 0–5°C to control exothermicity .
Example :
Treatment with 30% H₂O₂ in ethanol at 0–5°C generates 2-fluoro-5-(trifluoromethoxy)phenol, isolated via extraction with dichloromethane .
Nucleophilic Substitution Reactions
Electron-withdrawing groups (fluoro and trifluoromethoxy) activate the aromatic ring for nucleophilic substitution at specific positions.
Reagents :
- Nucleophiles : Amines, thiols, or alkoxides.
- Conditions : Basic media (e.g., NaOH) or catalytic metal complexes .
Mechanistic Insight :
The para-trifluoromethoxy and ortho-fluoro groups direct substitution to the meta position relative to the boronic acid, enhancing regioselectivity .
Stability and Reactivity Trends
Fluorine substituents significantly influence reactivity:
- Electronic Effects : Electron-withdrawing groups increase boronic acid electrophilicity, accelerating Suzuki couplings .
- Steric Effects : Ortho-fluoro substituents moderately hinder coupling efficiency compared to para-substituted analogs .
Comparative Reactivity Table :
Challenges and Optimizations
Wissenschaftliche Forschungsanwendungen
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is an organoboron compound with a boronic acid group attached to a phenyl ring, substituted with fluoro and trifluoromethoxy groups, giving it unique chemical properties for use in synthesizing complex organic molecules. This compound has gained attention for its potential biological activities, especially in cancer therapy and enzymatic inhibition.
Scientific Research Applications
This compound is widely applicable in scientific research:
- Chemistry It is a key reagent in synthesizing complex organic molecules, especially in developing pharmaceuticals and agrochemicals.
- Biology The compound is utilized in studying enzyme inhibitors and as a building block for bioactive molecules.
- Medicine It plays a role in synthesizing potential drug candidates, especially those targeting specific enzymes or receptors.
- Industry The compound is employed in producing advanced materials and specialty chemicals.
This compound has garnered attention for its potential biological activities, particularly in cancer therapy and enzymatic inhibition.
Chemical Structure and Properties: The compound features a boronic acid functional group, which can form reversible covalent bonds with diols. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and may influence its biological interactions.
Binding Interactions: The boronic acid moiety can interact with nucleophilic residues in proteins, such as serine and arginine, facilitating covalent bonding, which can lead to the inhibition of various enzymes, including proteasomes and kinases.
Inhibition of Cancer Cell Proliferation: In vitro studies have demonstrated that derivatives of boronic acids can inhibit cancer cell lines, such as LAPC-4 and PC-3, by disrupting critical protein interactions necessary for cell proliferation. Also, it can be used to prepare potent modulators of TNFα .
Structure-Activity Relationships (SAR): Modifications to the boronic acid structure can significantly affect its biological activity. For instance, the introduction of fluorine atoms in specific positions has been shown to enhance antiproliferative effects against certain cancer cell lines.
Case Study 1: Anticancer Efficacy
A study explored the efficacy of derivatives of this compound against prostate cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving disruption of androgen receptor signaling pathways. The compound's ability to form hydrogen bonds with key amino acids in the receptor was pivotal for its activity.
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of related boronic acids on protein phosphatase 1 (PP1). The study found that these compounds could effectively inhibit PP1 activity in vitro, suggesting potential applications in diseases where PP1 plays a critical role, such as diabetes and cancer.
Phenylboronic acid in biomedical applications
Wirkmechanismus
The mechanism of action of (2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid primarily involves its role as a boronic acid reagent in various coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds through transmetalation with palladium catalysts, followed by reductive elimination to yield the desired product . The fluoro and trifluoromethoxy groups can influence the electronic properties of the phenyl ring, affecting the reactivity and selectivity of the compound in different reactions.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Boronic Acids
Structural and Electronic Properties
Table 1: Structural Comparison with Analogues
Key Insights :
- The trifluoromethoxy group in the target compound provides a balance of electronic activation and moderate steric bulk compared to simpler boronic acids like phenyl boronic acid .
- Fluorine at the ortho position differentiates it from (4-(trifluoromethoxy)phenyl)boronic acid, which lacks steric hindrance and is more efficient in Suzuki couplings .
Reactivity in Cross-Coupling Reactions
Table 2: Comparative Reactivity in Suzuki-Miyaura Couplings
Key Insights :
- The target compound’s ortho-fluoro group reduces coupling efficiency compared to its para-substituted analogue due to steric interference with the palladium catalyst .
- Trifluoromethoxy-substituted boronic acids generally outperform non-fluorinated analogues in reactions requiring electron-deficient aryl partners .
Biologische Aktivität
(2-Fluoro-4-(trifluoromethoxy)phenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer therapy and enzymatic inhibition. This article discusses its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and may influence its biological interactions.
- Binding Interactions : The boronic acid moiety can interact with nucleophilic residues in proteins, such as serine and arginine, facilitating covalent bonding. This interaction can lead to the inhibition of various enzymes, including proteasomes and kinases .
- Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that derivatives of boronic acids can inhibit cancer cell lines, such as LAPC-4 and PC-3. The mechanism involves the disruption of critical protein interactions necessary for cell proliferation .
- Structure-Activity Relationships (SAR) : Research indicates that modifications to the boronic acid structure can significantly affect its biological activity. For instance, the introduction of fluorine atoms in specific positions has been shown to enhance antiproliferative effects against certain cancer cell lines .
Table 1: Summary of Biological Activities
Case Studies
Case Study 1: Anticancer Efficacy
A study explored the efficacy of this compound derivatives against prostate cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, with mechanisms involving disruption of androgen receptor signaling pathways. The compound's ability to form hydrogen bonds with key amino acids in the receptor was pivotal for its activity .
Case Study 2: Enzyme Inhibition
Another investigation focused on the inhibitory effects of related boronic acids on protein phosphatase 1 (PP1). The study found that these compounds could effectively inhibit PP1 activity in vitro, suggesting potential applications in diseases where PP1 plays a critical role, such as diabetes and cancer .
Q & A
Q. What in vitro assays evaluate the biological activity of derivatives?
- Methodology :
- Kinase Inhibition : Use ADP-Glo™ assays to measure IC values against EGFR L858R/T790M mutants.
- Cytotoxicity : MTT assays on cancer cell lines (e.g., H1975) at 1–100 µM concentrations.
- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
